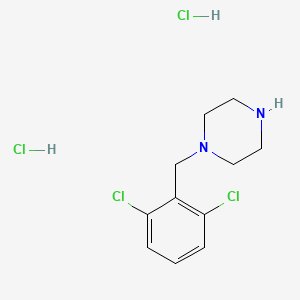
1-(2,6-Dichlorobenzyl)piperazine diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of two chlorine atoms attached to the benzyl group, which is linked to the piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted in acidic or basic media, depending on the specific oxidizing agent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are performed in inert solvents such as tetrahydrofuran or diethyl ether, under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted benzyl piperazines with various functional groups.
Oxidation Reactions: The major products are N-oxides or other oxidized derivatives of the compound.
Reduction Reactions: The major products are dechlorinated or partially dechlorinated derivatives of the compound.
科学研究应用
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research on this compound includes its potential use as a pharmaceutical agent. Studies have explored its activity against various biological targets, including its potential as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications.
作用机制
The mechanism of action of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound has a bromine atom instead of chlorine, which can lead to different chemical reactivity and biological activity.
1-(4-Fluorobenzyl)piperazine: The presence of a fluorine atom can affect the compound’s lipophilicity and interaction with biological targets.
2,5-Dichlorobenzyl bromide: This compound has a similar structure but with bromine atoms, which can influence its reactivity and applications.
The uniqueness of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride lies in its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical and biological properties.
属性
分子式 |
C11H16Cl4N2 |
|---|---|
分子量 |
318.1 g/mol |
IUPAC 名称 |
1-[(2,6-dichlorophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;;/h1-3,14H,4-8H2;2*1H |
InChI 键 |
UMMPOALTLOQVKN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)


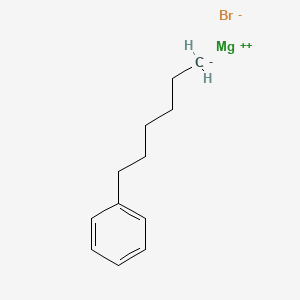

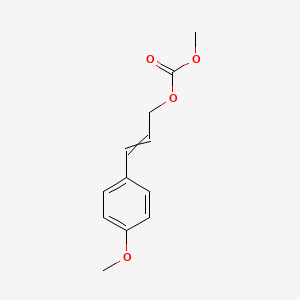

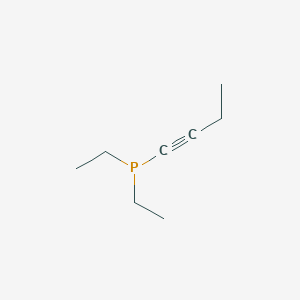
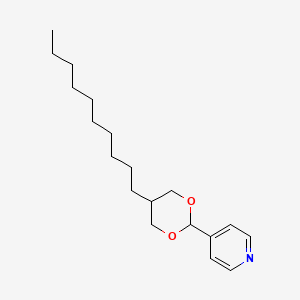
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
